![molecular formula C23H17NO4 B2885835 N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]benzamide CAS No. 865281-86-3](/img/structure/B2885835.png)
N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]benzamide, also known as Moclobemide, is a reversible inhibitor of monoamine oxidase A (MAO-A) that is used in the treatment of depression and anxiety disorders. It was first developed in the 1980s and has since become a popular alternative to traditional antidepressants due to its relatively mild side effects and low risk of drug interactions.
Applications De Recherche Scientifique
Antibacterial Properties
Research has shown that derivatives of 4-hydroxy-chromen-2-one, which share a core structural similarity with N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]benzamide, exhibit significant antibacterial activity. These compounds have been synthesized and tested against strains such as Staphylococcus aureus, E. coli, and Bacillus cereus, showing both bacteriostatic and bactericidal properties. The antibacterial effectiveness of these compounds suggests potential applications in developing new antimicrobial agents (Behrami & Dobroshi, 2019).
Antimicrobial and Anti-inflammatory Effects
Another study focused on a compound isolated from Belamcanda chinensis, demonstrating antimicrobiotic and anti-inflammatory effects. This finding indicates the broader therapeutic potential of chromen-4-one derivatives, which could be relevant for N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]benzamide's applications in treating or managing microbial infections and inflammation (Liu et al., 2008).
Antioxidant Properties
A study on a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide highlighted its antioxidant properties through experimental analysis and theoretical calculations. The compound's structure was analyzed using X-ray diffraction, IR spectroscopy, and DFT calculations, revealing insights into its molecular geometry, electronic properties, and potential for chemical reactivity. This suggests that derivatives like N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]benzamide could be explored for their antioxidant capabilities, contributing to the development of drugs with potential protective effects against oxidative stress (Demir et al., 2015).
Anion-sensing Ability
Research into the photophysical behavior and anion-sensing ability of a similar fluorescent molecular system designed for fluoride ion sensing has been reported. This system demonstrates specific color changes observable by the naked eye upon interaction with fluoride ions, unaffected by the presence of other halides. Such studies underline the potential utility of N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]benzamide in the development of selective sensors for environmental and health-related applications (Sarkar & Samanta, 2007).
Structural Characterization and Molecular Interactions
The detailed structural characterization of chemically related compounds through single crystal X-ray diffraction and computational methods offers insights into the molecular interactions and stability of such molecules. This foundational knowledge supports the potential of N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]benzamide in various applications, from material science to drug design, by understanding its crystal packing, hydrogen bonding, and π-π interactions (Anuradha et al., 2012).
Propriétés
IUPAC Name |
N-[3-(3-methoxyphenyl)-4-oxochromen-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO4/c1-27-17-11-7-10-16(14-17)20-21(25)18-12-5-6-13-19(18)28-23(20)24-22(26)15-8-3-2-4-9-15/h2-14H,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRZMLTOUNCGRON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C(OC3=CC=CC=C3C2=O)NC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

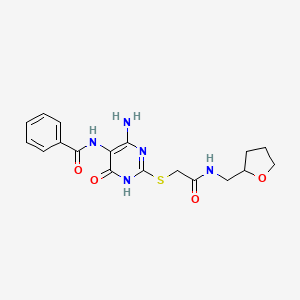
![[1-(4-Formyl-2-hydroxybenzoyl)pyrrolidin-3-yl] N,N-dimethylcarbamate](/img/structure/B2885754.png)
![2-({3-benzyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide](/img/structure/B2885756.png)
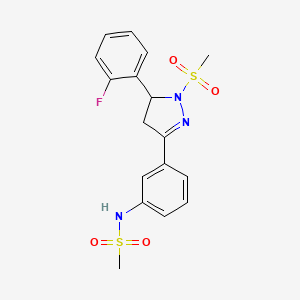
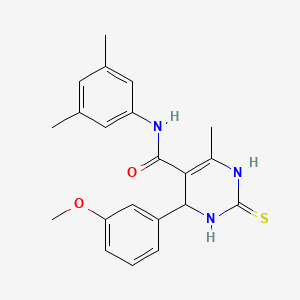
![N-(4-chlorobenzyl)-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2885760.png)
![methyl 4-{[(2Z)-8-methoxy-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2885761.png)
![2-[2-[2-(3-Fluorophenyl)-4-thiazolyl]ethyl]isoindole-1,3-dione](/img/structure/B2885762.png)
![2-[(2-Chloro-4-fluorophenoxy)methyl]-1-(2-methylpropyl)aziridine](/img/structure/B2885764.png)
![N-(4-acetylphenyl)-2-((1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2885768.png)
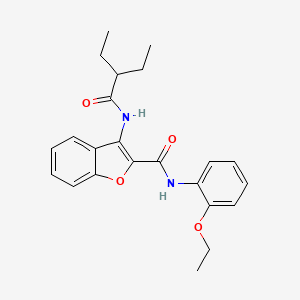
![1-(7-Oxa-2-azaspiro[3.5]nonan-2-yl)prop-2-en-1-one](/img/structure/B2885772.png)
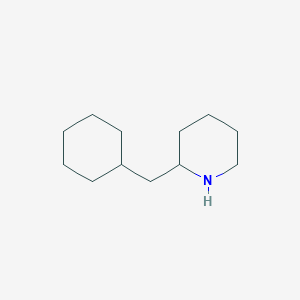
![2-((2-(2-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-methoxyethyl)acetamide](/img/structure/B2885775.png)